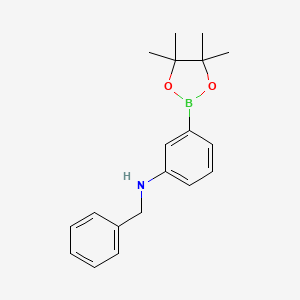

N-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Description

N-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 380151-99-5; molecular formula: C₁₉H₂₄BNO₂) is a boronate ester derivative featuring a benzyl-substituted aniline moiety at the meta position relative to the dioxaborolane ring. This compound is primarily utilized as a synthetic intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a building block in materials science and medicinal chemistry . Its structure combines the electron-rich benzylamine group with the boronate ester’s reactivity, enabling diverse functionalization pathways.

Properties

IUPAC Name |

N-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24BNO2/c1-18(2)19(3,4)23-20(22-18)16-11-8-12-17(13-16)21-14-15-9-6-5-7-10-15/h5-13,21H,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAGWJZGRZKBLHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the reaction of aniline derivatives with boronic acid or boronate esters. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where an aryl halide reacts with a boronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled, including temperature, solvent, and catalyst concentration, to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can undergo various chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids.

Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents or nitrating agents for electrophilic substitution.

Major Products

Oxidation: Formation of boronic acids.

Reduction: Formation of reduced aniline derivatives.

Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.

Biology: Potential use in the development of boron-containing drugs.

Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring. This ring can interact with other molecules through coordination bonds, facilitating reactions such as cross-coupling and hydroboration .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table highlights key structural analogs and their differences:

Reactivity in Cross-Coupling Reactions

- Steric Effects : The meta-substituted benzyl group introduces steric bulk, which may reduce reactivity but improve regioselectivity in coupling with sterically hindered partners .

- Stability : Benzyl substitution enhances stability against protodeboronation compared to free aniline derivatives, as observed in related compounds .

Biological Activity

N-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a compound of significant interest in organic synthesis and medicinal chemistry. Its unique structure incorporates both an aniline moiety and a boronic acid pinacol ester, which contributes to its potential biological activities. This article explores the biological activity of this compound, including its applications in drug development and interactions with biological systems.

- Molecular Formula : CHBNO

- Molecular Weight : 309.21 g/mol

- CAS Number : Not specified in the sources.

Biological Activity Overview

This compound has not been extensively studied for specific biological activities; however, compounds with similar structures often exhibit various pharmacological effects. The presence of the boronic acid functionality suggests potential interactions with biomolecules through mechanisms such as enzyme inhibition or receptor modulation.

Potential Biological Applications

- Medicinal Chemistry : The compound may serve as a building block for synthesizing novel drug candidates. The aniline group can be modified to introduce diverse functional groups that enhance therapeutic properties.

- Synthetic Organic Chemistry : It is particularly valuable in Suzuki-Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds in the synthesis of pharmaceuticals and natural products.

- Material Science : The boronic acid moiety allows incorporation into polymers and other materials, potentially leading to functional materials with tailored properties.

Table 1: Comparison of Similar Compounds

| Compound Name | CAS Number | Biological Activity | Unique Features |

|---|---|---|---|

| N-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | 1029439-56-2 | Potential enzyme inhibition | Different substitution pattern on the benzene ring |

| N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline | 1073353-90-8 | Anticancer properties reported | Variation in the position of the boronate group |

| N,N-Dimethyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine | 129636-11-9 | Neuroprotective effects | Contains dimethyl substitution on nitrogen |

The mechanisms through which this compound may exert its biological effects include:

- Enzyme Inhibition : The boronic acid moiety can form reversible covalent bonds with serine residues in enzymes like serine proteases and cysteine proteases.

- Receptor Modulation : Compounds with aniline structures can interact with various receptors affecting neurotransmitter systems.

Q & A

Q. What are the optimal synthetic routes for preparing N-benzyl-3-(4,4,5,2-dioxaborolan-2-yl)aniline, and how do reaction conditions influence yield?

The compound is typically synthesized via palladium-catalyzed Miyaura borylation. For example, a substituted aniline precursor (e.g., 3-bromo-N-benzylaniline) reacts with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ catalyst and KOAc base in dioxane at 80–100°C for 12–24 hours . Yield optimization (70–85%) requires strict anhydrous conditions and inert atmospheres to prevent boronate ester hydrolysis. Lower yields (<50%) may arise from steric hindrance or competing side reactions, such as protodeboronation .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- ¹H/¹³C NMR : The boronate ester’s B–O bonds induce deshielding of adjacent aromatic protons (δ 6.8–7.4 ppm). The benzyl group’s CH₂ appears as a singlet (~δ 4.3 ppm), while the pinacol methyl groups resonate at δ 1.3–1.4 ppm .

- X-ray crystallography : Single-crystal analysis (e.g., SHELX refinement) confirms the planar boronate ester geometry and dihedral angles between the benzyl and aniline moieties. Crystallographic data (CCDC entry) show bond lengths of 1.36–1.39 Å for B–O and 1.48 Å for B–C .

Advanced Research Questions

Q. How does the meta-substituted boronate group influence regioselectivity in Suzuki-Miyaura cross-coupling reactions?

The meta-boronate group directs coupling to occur at the para position of the aniline ring due to electronic effects. Computational studies (DFT) suggest that the electron-withdrawing boronate ester decreases electron density at the ortho/para positions, favoring transmetallation with aryl halides at the less hindered para site. Experimental data show >90% para-selectivity when reacting with 4-bromotoluene under Pd(PPh₃)₄ catalysis .

Q. What strategies mitigate instability of the boronate ester under aqueous or acidic conditions?

- Protection of the aniline NH : Acetylation (using AcCl/Et₃N in CH₂Cl₂) stabilizes the compound, reducing boronate hydrolysis. This modification maintains reactivity in cross-couplings while improving shelf life .

- Storage : Anhydrous conditions (argon atmosphere) and low temperatures (2–8°C) minimize degradation. TGA analysis shows decomposition onset at 150°C in air .

Q. How can computational modeling (e.g., DFT) predict electronic properties relevant to catalytic applications?

DFT calculations (B3LYP/6-31G*) reveal the HOMO (-5.8 eV) localizes on the boronate group, making it susceptible to electrophilic attack. The LUMO (-1.2 eV) resides on the aniline ring, facilitating charge transfer in photocatalytic applications (e.g., reductive electrophotocatalysis). These insights guide ligand design for transition-metal catalysts .

Q. How should researchers address contradictory data in cross-coupling yields or byproduct formation?

Discrepancies in yields (e.g., 42% vs. 8% in acetylation reactions ) often arise from:

- Competing side reactions : Diacetylation or protodeboronation under suboptimal conditions.

- Purification challenges : Use of silica gel chromatography with Et₂O/hexane gradients improves separation of acetylated vs. non-acetylated species.

- Catalyst loading : Excess Pd can lead to homocoupling byproducts; reducing Pd(dppf)Cl₂ to 2 mol% minimizes this .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.